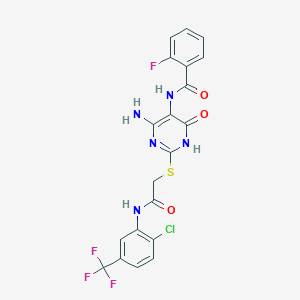

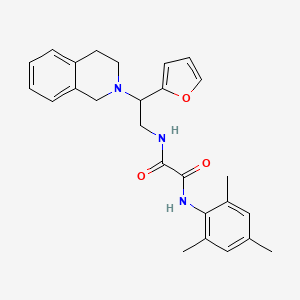

![molecular formula C16H13N3OS2 B2447487 N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide CAS No. 307510-69-6](/img/structure/B2447487.png)

N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide” is a chemical compound that has attracted much interest in scientific research. It is a derivative of thiazole carbamothioyl benzamide .

Synthesis Analysis

The thiazole carbamothioyl benzamide derivative (H2L) and its complexes with Mn(II), Cu(II), and Ni(II), are discussed in this study. The reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine produced the thiazole carbamothioyl benzamide moiety .Molecular Structure Analysis

Analytical, spectroscopic, and magnetic studies were used to clarify the structures of these substances. DFT confirmed the octahedral construction of all complexes .Chemical Reactions Analysis

Thiazole carbamothioyl benzamide metal complex thermal degradation behavior was investigated. The kinetics for all studied compounds (Ea, A, ΔG*, ΔS*, and ΔH*) have been calculated from thermal degradation phases .Physical And Chemical Properties Analysis

The synthesized compounds’ molar conductivity exhibits a non-electrolytic characteristic .Applications De Recherche Scientifique

Therapeutic Potential and Biological Activities

Antimicrobial and Antiviral Agents : Benzothiazoles and their derivatives have been identified as potent antimicrobial and antiviral agents. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Their mechanisms of action vary, targeting different stages of microbial and viral lifecycles, making them valuable in the development of new therapeutic agents against resistant strains and emerging pathogens (Elamin et al., 2020).

Anticancer and Antitumor Activities : The benzothiazole scaffold has been explored for its anticancer properties, with several derivatives showing promise as chemotherapeutic agents. These compounds exhibit cytotoxicity against various cancer cell lines, acting through mechanisms such as DNA binding, apoptosis induction, and cell cycle arrest. The structural modification of benzothiazole derivatives has been a focus area to enhance their selectivity and potency against cancer cells (Ahmed et al., 2012).

Chemical and Pharmaceutical Research

Synthesis and Chemical Properties : The benzothiazole core is a focal point in synthetic organic chemistry due to its versatility and reactivity. It serves as a key intermediate in the synthesis of a variety of complex molecules with potential pharmaceutical applications. Advances in synthetic methodologies have facilitated the development of benzothiazole derivatives with improved physicochemical properties, such as solubility and stability, which are crucial for drug development processes (Rosales-Hernández et al., 2022).

Drug Repurposing and Pharmacological Evaluation : The pharmacological evaluation of benzothiazole derivatives includes their potential repurposing for various therapeutic applications. This involves assessing their activity spectrum, optimizing dosing regimens, and evaluating their safety profiles in preclinical and clinical settings. The flexibility of the benzothiazole scaffold allows for the exploration of novel therapeutic avenues and the enhancement of existing treatments through structural modification and optimization (Bharti et al., 2021).

Mécanisme D'action

Target of Action

The primary target of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide, also known as 1-BENZOYL-3-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)THIOUREA, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with COX enzymes, leading to their inhibition . This inhibition disrupts the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the formation of pro-inflammatory mediators like thromboxane and prostaglandins from arachidonic acid . This leads to a reduction in inflammation and associated symptoms.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and associated symptoms .

Propriétés

IUPAC Name |

N-[(2-methyl-1,3-benzothiazol-5-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c1-10-17-13-9-12(7-8-14(13)22-10)18-16(21)19-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMELIBDPHGNIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/no-structure.png)

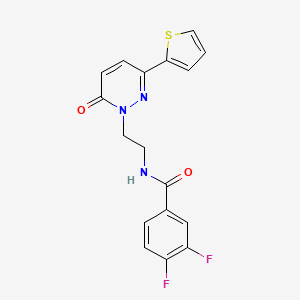

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)

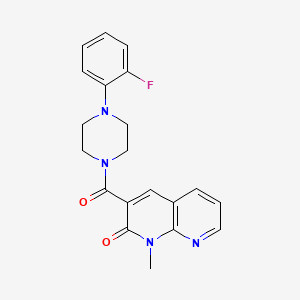

![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)

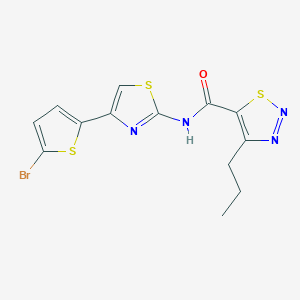

![4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2447413.png)

![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2447419.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)

![4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2447422.png)